molecular formula C19H13N3O B14151414 4-Phenoxy-2-pyridin-2-ylquinazoline CAS No. 839701-05-2

4-Phenoxy-2-pyridin-2-ylquinazoline

Cat. No.: B14151414
CAS No.: 839701-05-2
M. Wt: 299.3 g/mol
InChI Key: HAIKOEYFKVLEMC-UHFFFAOYSA-N
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Description

4-Phenoxy-2-pyridin-2-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with phenoxy and pyridinyl groups

Preparation Methods

The synthesis of 4-Phenoxy-2-pyridin-2-ylquinazoline can be achieved through several routes. One efficient method involves the use of aryne chemistry. The starting materials, such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one, react with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method is environmentally benign and provides high yields with a broad substrate scope .

Chemical Reactions Analysis

4-Phenoxy-2-pyridin-2-ylquinazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The phenoxy and pyridinyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenoxy-2-pyridin-2-ylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-pyridin-2-ylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Phenoxy-2-pyridin-2-ylquinazoline can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

CAS No.

839701-05-2

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

4-phenoxy-2-pyridin-2-ylquinazoline

InChI

InChI=1S/C19H13N3O/c1-2-8-14(9-3-1)23-19-15-10-4-5-11-16(15)21-18(22-19)17-12-6-7-13-20-17/h1-13H

InChI Key

HAIKOEYFKVLEMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4

solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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